

An In-depth Technical Guide to Avidin: Gene Sequence and Protein Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the **avidin** gene sequence and protein structure, tailored for professionals in research and drug development. It includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this pivotal protein and its applications.

Avidin Gene and Protein Fundamentals

Avidin is a glycoprotein found in the egg whites of birds, reptiles, and amphibians, with chicken **avidin** being the most extensively studied.^{[1][2]} It is renowned for its exceptionally high affinity for biotin (vitamin B7), forming one of the strongest known non-covalent bonds in nature.^{[2][3]}^[4] This remarkable interaction has made the **avidin**-biotin system an invaluable tool in a vast array of biotechnological applications, including immunoassays, affinity chromatography, and drug delivery.^{[5][6]}

Streptavidin, a protein isolated from the bacterium *Streptomyces avidinii*, is a well-known analog of **avidin**.^{[3][7]} Despite low sequence similarity, streptavidin shares a remarkably similar three-dimensional structure and biotin-binding affinity with **avidin**.^{[7][8]} Unlike **avidin**, streptavidin is not glycosylated and has a near-neutral isoelectric point, which can reduce non-specific binding in certain applications.^{[3][9]}

The genes encoding chicken **avidin** and *Streptomyces avidinii* streptavidin have been cloned and sequenced.^{[4][10]} Key details are summarized below.

Gene Information	Chicken Avidin (Gallus gallus)	Streptavidin (Streptomyces avidinii)
Official Gene Symbol	AVD[11][12]	-
NCBI Gene ID	396260[11]	-
UniProt Accession	P02701[11]	P22629[7]
Location	Chromosome Z[12]	-
Exon Count	4[12]	-

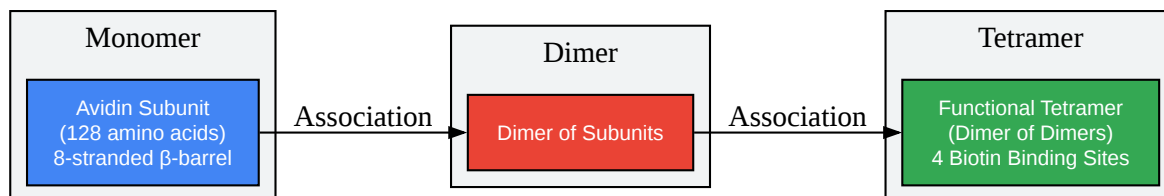
Avidin is a tetrameric protein, meaning it is composed of four identical subunits.[1][2][13] Each subunit can bind one molecule of biotin.[1][5]

Protein Property	Chicken Avidin	Streptavidin
Molecular Weight (Tetramer)	66-69 kDa[2]	~52 kDa[7]
Number of Subunits	4 (homotetramer)[1][2]	4 (homotetramer)[7]
Amino Acids per Subunit	128[1][13]	Core: 125-127[9]
Isoelectric Point (pI)	10-10.5[3]	5-6[9]
Glycosylation	Yes (~10% of mass)[1][3]	No[3][9]
Biotin Binding Affinity (Kd)	~10 ⁻¹⁵ M[2][3]	~10 ⁻¹⁴ M[3][7]

Protein Structure

The structural basis for **avidin**'s high affinity for biotin has been elucidated through X-ray crystallography.

The functional form of **avidin** is a tetramer with 222 molecular symmetry.[14] Each monomeric subunit is composed of an eight-stranded antiparallel beta-barrel.[1][8][14] These barrels form a stable structure that houses the biotin-binding site.[13][14]



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Avidin Quaternary Structure Assembly.

Each **avidin** protomer contains a deep pocket within the beta-barrel that serves as the biotin-binding site.[14] This site is characterized by both hydrophobic and polar residues that interact with the bound biotin molecule.[14] Key amino acid residues involved in the binding include Trp70, Trp97, and Phe79, which are in close contact with biotin.[14] Additionally, Trp110 from an adjacent subunit contributes to closing off the binding pocket, effectively burying the biotin molecule within the protein core.[14] The valeryl side-chain carboxylate group of biotin is exposed to the solvent and forms hydrogen bonds with residues such as Ala39, Thr40, and Ser75.[14] Studies have also implicated Tyr-33 as being directly involved in the biotin-binding site.[15]

Experimental Protocols

The **avidin**-biotin system is central to numerous laboratory techniques. Below are detailed protocols for common experimental procedures involving **avidin**.

This protocol describes the affinity purification of a biotinylated protein from a complex mixture, such as a cell lysate, using **avidin**-agarose resin.

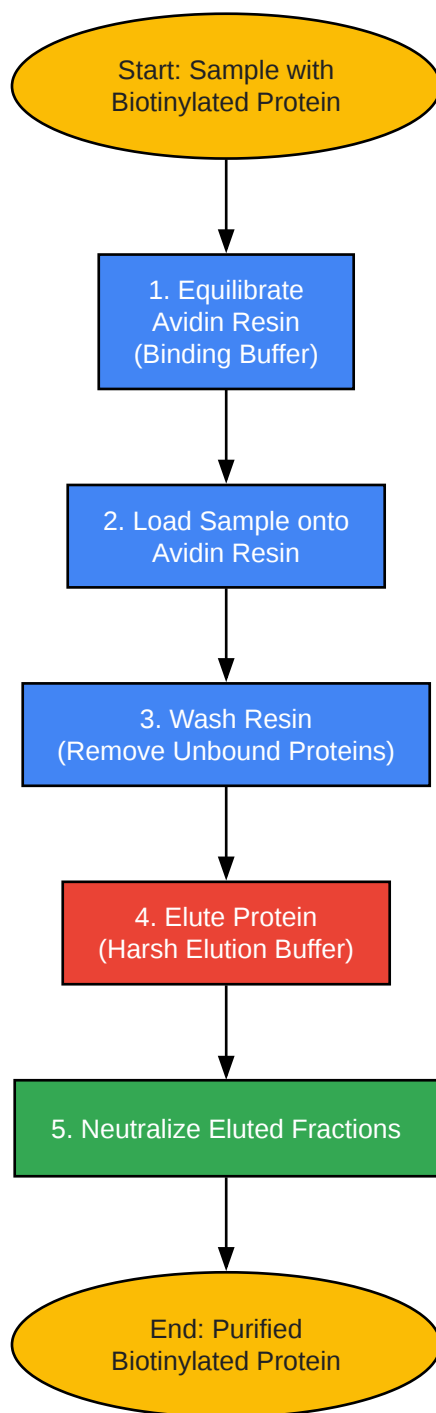
Materials:

- Immobilized **Avidin** Resin (e.g., **Avidin** Agarose)[16][17]
- Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4[17]
- Elution Buffer: 8M Guanidine•HCl, pH 1.5, or 0.1M Glycine•HCl, pH 2.8[16][17]

- Neutralization Buffer: 1M Tris, pH 7.5-8.5[16][17]
- Sample containing the biotinylated molecule of interest.
- Gravity-flow chromatography column or spin columns.[16][17]

Procedure:

- Resin Preparation: Gently swirl the bottle of **avidin** resin to create a uniform slurry.[17] Transfer the desired amount of slurry to a column. Allow the storage buffer to drain.
- Equilibration: Equilibrate the packed resin by washing with 5-10 column volumes (CV) of Binding/Wash Buffer.[16][18]
- Sample Loading: Apply the sample containing the biotinylated protein to the column.[18] For optimal binding, allow the sample to flow slowly through the resin, or incubate the sample with the resin in a batch format for 1 hour at room temperature or 4°C with gentle mixing.[16][17]
- Washing: Wash the column with at least 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.[16][18] Continue washing until the absorbance of the flow-through at 280 nm is negligible.[18]
- Elution: Elute the bound biotinylated protein using 5-10 CV of Elution Buffer.[16][18] Collect fractions of 0.5-1 mL.
 - Note: The high affinity of the **avidin**-biotin interaction requires harsh, denaturing conditions for elution.[16]
- Neutralization: Immediately neutralize the eluted fractions by adding Neutralization Buffer to preserve the protein's integrity.[16][17]
- Analysis: Analyze the eluted fractions using SDS-PAGE or other protein analysis methods.



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Workflow for **Avidin** Affinity Chromatography.

This assay is used to determine the amount of biotin that can bind to an **avidin** or strept**avidin** sample.^{[19][20][21]} It is based on the displacement of the dye HABA (2-(4'-hydroxyazobenzene) benzoic acid) from the **avidin**-biotin binding site.

Materials:

- Spectrophotometer capable of reading at 500 nm.[\[19\]](#)[\[20\]](#)
- HABA solution: 0.01 M HABA in 0.01 M NaOH.[\[20\]](#)
- Phosphate Buffer: 0.2 M sodium phosphate, pH 7.0.[\[20\]](#)
- Biotin Stock Solution: 0.002 M d-biotin in 0.1 M sodium phosphate, pH 7.0.[\[20\]](#)
- **Avidin/Streptavidin** sample (5-10 mg/mL in deionized water).[\[19\]](#)[\[20\]](#)

Procedure:

- Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 500 nm and zero it with water.[\[19\]](#)[\[20\]](#)
- Prepare Tubes: Label two tubes, 'A' and 'B'.
- Add Reagents: Add reagents to the tubes as described in the table below.[\[21\]](#)

Reagent	Tube A (mL)	Tube B (mL)
Avidin/Streptavidin Sample	0.05	0.05
Phosphate Buffer	0.5	0.5
HABA Stock Solution	0.1	0.1
Biotin Stock Solution	-	0.25
Deionized Water	0.35	0.1
Total Volume	1.0	1.0

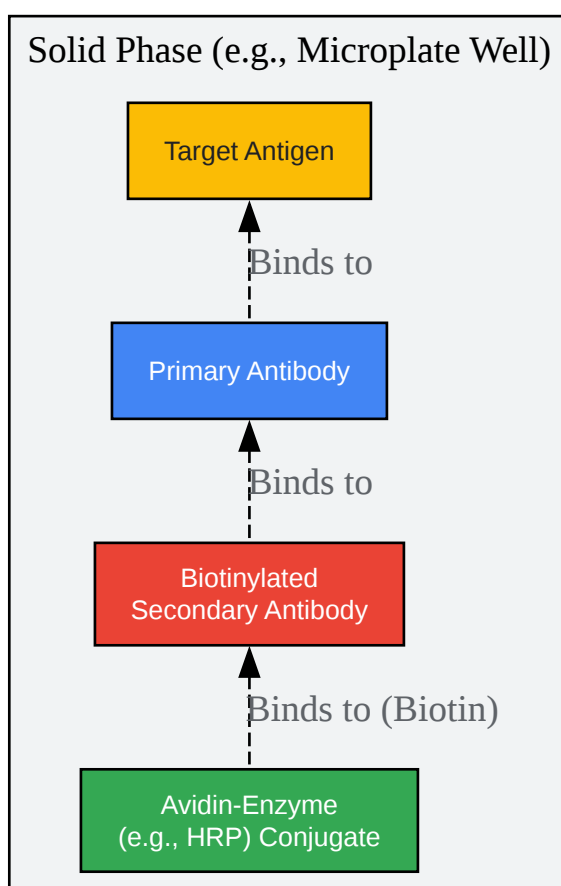
- Incubation and Measurement: Mix the contents of each tube thoroughly. Read the absorbance of both tubes at 500 nm.[\[19\]](#) Tube A provides the absorbance of the HABA-**avidin** complex, while Tube B serves as a blank after displacement of HABA by excess biotin.

- Calculation: The biotin-binding capacity can be calculated based on the difference in absorbance between Tube A and Tube B.[19] One unit of activity is defined as the amount of **avidin** that binds one microgram of d-biotin.[19][21]

Applications in Research and Drug Development

The **avidin**-biotin interaction is a cornerstone of modern biotechnology.

In an Enzyme-Linked Immunosorbent Assay (ELISA), the **avidin**-biotin system is used to amplify the detection signal.[3][6] A common format involves a biotinylated secondary antibody that binds to the primary antibody. Subsequently, an **avidin**-enzyme conjugate (e.g., **avidin**-HRP) is added, which binds to the biotinylated secondary antibody.[6] This creates a "sandwich" that significantly increases the amount of enzyme at the target site, leading to a stronger signal upon substrate addition.[3][5]



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Avidin-Biotin Complex in ELISA.

Similar to ELISA, the **avidin**-biotin complex (ABC) method is widely used in IHC to visualize the location of specific antigens in tissue sections.[6] The high signal amplification allows for the detection of low-abundance proteins.[6]

As detailed in the protocol above, immobilized **avidin** is a powerful tool for purifying biotinylated molecules.[6] This principle is also applied in immunoprecipitation (IP), where a biotinylated antibody is used to capture a target antigen from a lysate.[3][6] The entire complex can then be efficiently pulled down using **avidin**- or strept**avidin**-coated beads.[3][22]

This guide provides a foundational understanding of the **avidin** gene and protein, equipping researchers with the core knowledge and protocols necessary to leverage the powerful **avidin**-biotin system in their work.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Avidin: Gene Sequence and Protein Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170675#avidin-gene-sequence-and-protein-structure]

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